

An In-depth Technical Guide to the Chemical Structure of L-mycarose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycarose

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Introduction

L-mycarose is a deoxysugar that plays a crucial role as a component of various macrolide antibiotics, including tylosin and erythromycin.[1][2] Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl hexose backbone, contributes significantly to the biological activity of these antibiotics. This technical guide provides a comprehensive overview of the chemical structure of **L-mycarose**, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Properties

L-mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a monosaccharide with the chemical formula $C_7H_{14}O_4$. [3][4][5] The "L-" designation indicates the stereochemistry at C-5 is analogous to that of L-glyceraldehyde. The structure features a six-membered pyranose ring.

Key Structural Features:

- **Deoxygenation:** Lacks hydroxyl groups at the C-2 and C-6 positions.
- **Methylation:** Possesses a methyl group at the C-3 position.
- **Stereochemistry:** Belongs to the L-series of sugars.

The IUPAC name for the pyranose form is (4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol.[5]

Physicochemical Properties of L-mycarose

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₄	[3][4][5]
Molecular Weight	162.18 g/mol	[5][6]
Melting Point (L-form)	128.5-130.5 °C	[6]
Optical Rotation [α] _{D²⁵} (L-form)	-31.1° (c = 4)	[6]
CAS Number	6032-92-4	[3][4]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of carbohydrates like L-**mycarose**. While specific, detailed NMR data with explicit coupling constants for every proton directly from the search results is limited, the general principles of carbohydrate NMR can be applied. The chemical shifts are influenced by the stereochemistry and the presence of neighboring functional groups.

Hypothetical ¹H and ¹³C NMR Data

The following table represents typical chemical shift ranges for monosaccharides with structural similarities to L-**mycarose**, based on general NMR principles for carbohydrates.[7]

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H-1 / C-1	~4.5-5.2	~90-100
H-2 / C-2	~1.5-2.5	~30-40
H-3 / C-3	~1.8-2.2	~70-80
H-4 / C-4	~3.4-4.0	~70-80
H-5 / C-5	~3.5-4.2	~70-80
H-6 (CH ₃) / C-6	~1.2-1.4	~15-20
3-C-CH ₃ / C-7	~1.1-1.3	~20-25

Experimental Protocols

Chemical Synthesis of L-mycarose

A common strategy for the synthesis of L-sugars involves the manipulation of readily available D-sugars. One reported synthesis of L-**mycarose** starts from 2-deoxy-L-arabino-hexose.[8]

Methodology:[8]

- Preparation of Methyl 4,6-O-benzylidene-2-deoxy- α -L-arabino-hexoside: 2-deoxy-L-arabino-hexose is converted to its methyl glycoside, which is then protected with a benzylidene group at the 4 and 6 positions.
- Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone.
- Grignard Reaction: A Grignard reagent (e.g., methylmagnesium bromide) is added to the ketone to introduce the C-3 methyl group. This reaction typically yields a mixture of epimers.
- Separation of Diastereomers: The desired diastereomer with the correct stereochemistry at C-3 is separated chromatographically.
- Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation.
- Hydrolysis: The methyl glycoside is hydrolyzed to yield L-**mycarose**. The final product is purified by chromatography.

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Caption: Biosynthetic pathway of TDP-L-**mycarose** from TDP-D-glucose.

Conclusion

L-**mycarose** is a structurally complex deoxysugar that is integral to the function of several important antibiotics. A thorough understanding of its chemical structure, properties, and biosynthesis is essential for the development of novel antimicrobial agents and for the glycoengineering of natural products. The information presented in this guide, including its physicochemical data, synthetic methodologies, and biosynthetic pathway, provides a valuable resource for researchers in the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of L-mycarose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676882#what-is-the-chemical-structure-of-l-mycarose]

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